molecular formula C10H6N4O4 B14681568 5,5'-Dinitro-2,2'-bipyridine CAS No. 39858-84-9

5,5'-Dinitro-2,2'-bipyridine

Cat. No.: B14681568
CAS No.: 39858-84-9
M. Wt: 246.18 g/mol
InChI Key: RMAKYXFYASJVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Dinitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6N4O4. It is a derivative of bipyridine, characterized by the presence of two nitro groups at the 5 and 5’ positions of the bipyridine structure. This compound is known for its electron-withdrawing properties, making it a valuable ligand in coordination chemistry and a useful building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-dinitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5 and 5’ positions .

Industrial Production Methods

Industrial production of 5,5’-dinitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dinitro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5’-dinitro-2,2’-bipyridine primarily involves its role as an electron-withdrawing ligand. The nitro groups enhance the compound’s ability to stabilize metal centers in coordination complexes. This stabilization is crucial for catalytic processes and electronic applications. The compound can also interact with biological molecules, potentially affecting their function through electron transfer or coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dinitro-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of nitro groups at the 5 and 5’ positions makes it a stronger electron-withdrawing ligand compared to other bipyridine derivatives. This property is particularly valuable in the design of metal complexes for catalysis and electronic applications .

Properties

CAS No.

39858-84-9

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

5-nitro-2-(5-nitropyridin-2-yl)pyridine

InChI

InChI=1S/C10H6N4O4/c15-13(16)7-1-3-9(11-5-7)10-4-2-8(6-12-10)14(17)18/h1-6H

InChI Key

RMAKYXFYASJVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.